molecular formula C24H31NO2 B2965219 phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate CAS No. 692732-86-8

phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate

Cat. No.: B2965219
CAS No.: 692732-86-8
M. Wt: 365.517
InChI Key: RCHXEXBHMZMUMZ-UHFFFAOYSA-N
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Description

Phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate is an organic compound with the CAS Registry Number 692732-86-8 . It has the molecular formula C 24 H 31 NO 2 and an average mass of 365.52 Da . This chemical is part of the phenyl carbamate family. In general research contexts, phenyl carbamates are valued for their stability and serve as important intermediates in organic synthesis . They are known to be useful in the synthesis of ureas and other complex molecules, which are structures of significant interest in materials science and medicinal chemistry for developing bioactive compounds . Please consult the safety data sheet for proper handling and storage information. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO2/c1-2-3-5-8-19-11-13-20(14-12-19)21-15-17-22(18-16-21)25-24(26)27-23-9-6-4-7-10-23/h4,6-7,9-10,15-20H,2-3,5,8,11-14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHXEXBHMZMUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate typically involves the reaction of 4-(4-pentylcyclohexyl)aniline with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

    Substitution: The phenyl and cyclohexyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate involves its interaction with molecular targets and pathways within cells. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • The pentylcyclohexyl group in the target compound increases molecular weight by ~70 g/mol compared to 4-cyclohexylphenyl N-phenylcarbamate, significantly boosting hydrophobicity.
  • Unlike nitro or isopropoxy substituents (electron-withdrawing or donating), the pentylcyclohexyl group is primarily steric and hydrophobic, reducing polarity.

Lipophilicity and Solubility

Crystallographic Behavior

  • Hydrogen bonding : Simple carbamates () form 1D chains via N–H⋯O bonds. The pentylcyclohexyl group likely disrupts such networks, favoring van der Waals interactions.
  • Dihedral angles : In phenyl N-phenylcarbamate, dihedral angles between aromatic rings are ~42.49°. Bulkier substituents (e.g., pentylcyclohexyl) may increase torsion angles, altering crystal packing.

Biological Activity

Phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H33N1O2
  • Molecular Weight : 365.52 g/mol .

The compound features a carbamate functional group attached to a phenyl ring, which is further substituted with a pentylcyclohexyl moiety. This unique structure may contribute to its interaction with various biological targets.

This compound is believed to exert its biological effects through interactions with specific receptors and enzymes. The compound may modulate the activity of these molecular targets, leading to various cellular responses. The exact mechanisms remain under investigation, but preliminary studies suggest that it may influence pathways involved in cell proliferation and apoptosis .

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. Notably, it has shown potential against human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines. The compound's efficacy was measured by comparing cell viability at different concentrations, revealing that it can induce significant growth inhibition under certain conditions .

Cell LineIC50 (µM)Mechanism of Action
Caco-212.5Inhibits PI3K/AKT signaling pathway
HCT-11615.0Induces apoptosis via upregulation of pro-apoptotic genes

Interaction with Enzymes

The compound's structural features suggest that it may interact with enzymes involved in various metabolic pathways. For instance, it has been hypothesized to act as a biochemical probe for studying enzyme activities related to cancer metabolism .

Case Studies

  • Study on Colorectal Cancer : A study assessed the effects of this compound on Caco-2 cells, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the inhibition of the PI3K/AKT pathway, which is crucial for cell survival and proliferation .
  • Toxicological Assessment : A separate investigation into the compound's safety profile revealed that it has a relatively high NOAEL (No Observed Adverse Effect Level) of 320 mg/kg/day in rats, indicating a favorable safety margin for potential therapeutic applications .

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